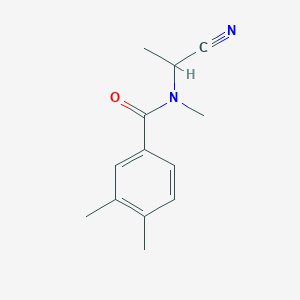![molecular formula C27H24N2O7S B2567093 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide CAS No. 452089-72-4](/img/structure/B2567093.png)
2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide is a highly specialized compound with intricate molecular architecture. Its complex structure suggests its potential for various sophisticated applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide involves multi-step organic synthesis. Typically, the starting materials include derivatives of benzoisoquinoline, which undergoes a series of reactions including alkylation, sulfonation, and methoxylation. The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is formed with high purity.
Industrial Production Methods: For industrial-scale production, similar synthetic routes are employed but with optimizations for scalability and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially altering its functional groups and leading to new derivatives.
Reduction: Similarly, reduction reactions can modify the compound, typically impacting its aromatic systems and functional groups.
Substitution: This compound is also prone to substitution reactions, particularly electrophilic aromatic substitution, given the presence of its aromatic rings.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions.
Major Products Formed: Depending on the reaction conditions, the major products could range from oxidized derivatives, reduced forms of the original compound, or various substituted benzenesulfonamides.
Applications De Recherche Scientifique
This compound's unique structure makes it a candidate for various applications in:
Chemistry: Used as a building block for more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its pharmacological properties, possibly including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the manufacture of specialized materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The precise mechanism by which 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide exerts its effects depends on its application:
In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects.
In chemical reactions, it acts as either a reactant or catalyst, facilitating specific transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other compounds in this class include:
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)ethyl)-N-(phenylmethyl)-4,5-dimethoxybenzenesulfonamide
2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(pyridin-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide
Uniqueness: What sets 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide apart is its specific arrangement of functional groups which imparts unique chemical reactivity and biological activity, making it a versatile tool in various fields of scientific research.
Propriétés
IUPAC Name |
2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O7S/c1-34-22-14-18(24(15-23(22)35-2)37(32,33)28-16-19-8-5-13-36-19)11-12-29-26(30)20-9-3-6-17-7-4-10-21(25(17)20)27(29)31/h3-10,13-15,28H,11-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWSRTRWPMGNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCC5=CC=CO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2567010.png)



![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate](/img/structure/B2567020.png)
![2-methyl-1-{2-[5-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B2567021.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide](/img/structure/B2567022.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2567024.png)


![1-(4-Cyano-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2567030.png)

![7-(2-ethoxyethyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2567033.png)
